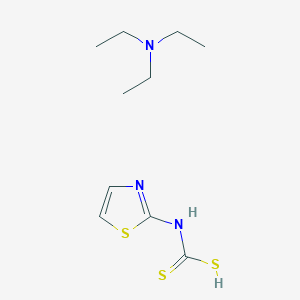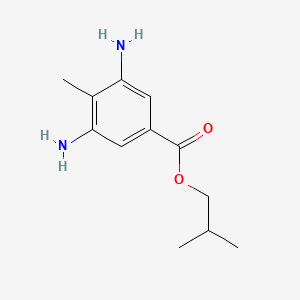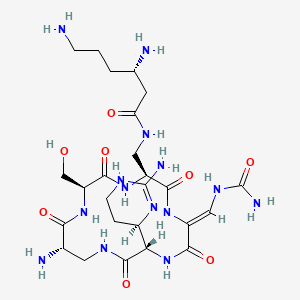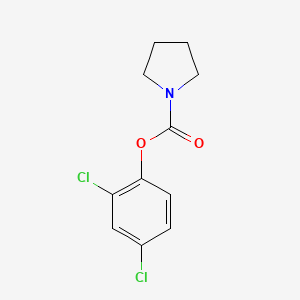![molecular formula C34H34N2O11 B14667726 4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol CAS No. 42884-75-3](/img/structure/B14667726.png)
4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol and 4,4’-methylenebis[benzenamine] is a complex polymeric compound It is synthesized through the polymerization of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol, and 4,4’-methylenebis[benzenamine]
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Polymerization: The initial step involves the polymerization of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- with dimethyl 1,4-benzenedicarboxylate. This reaction typically occurs under high-temperature conditions with a catalyst to facilitate the polymerization process.
Addition of 1,2-Ethanediol: The polymer is then reacted with 1,2-ethanediol under controlled conditions to form the intermediate product.
Incorporation of 4,4’-Methylenebis[benzenamine]: Finally, 4,4’-methylenebis[benzenamine] is added to the reaction mixture to complete the polymerization process, resulting in the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced reactors and catalysts are employed to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the methylene bridges.
Reduction: Reduction reactions can occur at the carbonyl groups present in the polymer backbone.
Substitution: The aromatic rings in the polymer can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original polymer, which can exhibit different physical and chemical properties.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and polymers with specific properties.
Biology: The compound is studied for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and medical devices.
Industry: It is utilized in the production of high-performance coatings, adhesives, and composites.
Mécanisme D'action
The compound exerts its effects through various molecular interactions:
Molecular Targets: The polymer interacts with specific proteins and enzymes, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimellitic Anhydride: A related compound with similar chemical structure and reactivity.
1,2,4-Benzenetricarboxylic Acid: Another compound with comparable functional groups and applications.
Uniqueness
The uniqueness of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol and 4,4’-methylenebis[benzenamine] lies in its complex polymeric structure, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications that require high-performance materials.
Propriétés
Numéro CAS |
42884-75-3 |
|---|---|
Formule moléculaire |
C34H34N2O11 |
Poids moléculaire |
646.6 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol |
InChI |
InChI=1S/C13H14N2.C10H10O4.C9H4O5.C2H6O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;3-1-2-4/h1-8H,9,14-15H2;3-6H,1-2H3;1-3H,(H,10,11);3-4H,1-2H2 |
Clé InChI |
DRLRUYQALRDTQD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CO)O |
Numéros CAS associés |
42884-75-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)


![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)



![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)

